Cas no 2171766-13-3 (4-(4-Aminopiperidin-4-yl)oxepan-4-ol)

4-(4-Aminopiperidin-4-yl)oxepan-4-ol 化学的及び物理的性質
名前と識別子
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- EN300-1644030
- 4-(4-aminopiperidin-4-yl)oxepan-4-ol
- 2171766-13-3
- 4-(4-Aminopiperidin-4-yl)oxepan-4-ol
-
- インチ: 1S/C11H22N2O2/c12-10(3-6-13-7-4-10)11(14)2-1-8-15-9-5-11/h13-14H,1-9,12H2
- InChIKey: UIZHTXHWUAUUMU-UHFFFAOYSA-N
- SMILES: OC1(CCOCCC1)C1(CCNCC1)N
計算された属性
- 精确分子量: 214.168127949g/mol
- 同位素质量: 214.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 67.5Ų
4-(4-Aminopiperidin-4-yl)oxepan-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1644030-0.25g |
4-(4-aminopiperidin-4-yl)oxepan-4-ol |
2171766-13-3 | 0.25g |
$2044.0 | 2023-07-10 | ||
Enamine | EN300-1644030-1.0g |
4-(4-aminopiperidin-4-yl)oxepan-4-ol |
2171766-13-3 | 1.0g |
$2221.0 | 2023-07-10 | ||
Enamine | EN300-1644030-100mg |
4-(4-aminopiperidin-4-yl)oxepan-4-ol |
2171766-13-3 | 100mg |
$1955.0 | 2023-09-22 | ||
Enamine | EN300-1644030-500mg |
4-(4-aminopiperidin-4-yl)oxepan-4-ol |
2171766-13-3 | 500mg |
$2132.0 | 2023-09-22 | ||
Enamine | EN300-1644030-10.0g |
4-(4-aminopiperidin-4-yl)oxepan-4-ol |
2171766-13-3 | 10.0g |
$9550.0 | 2023-07-10 | ||
Enamine | EN300-1644030-2.5g |
4-(4-aminopiperidin-4-yl)oxepan-4-ol |
2171766-13-3 | 2.5g |
$4355.0 | 2023-07-10 | ||
Enamine | EN300-1644030-2500mg |
4-(4-aminopiperidin-4-yl)oxepan-4-ol |
2171766-13-3 | 2500mg |
$4355.0 | 2023-09-22 | ||
Enamine | EN300-1644030-5000mg |
4-(4-aminopiperidin-4-yl)oxepan-4-ol |
2171766-13-3 | 5000mg |
$6441.0 | 2023-09-22 | ||
Enamine | EN300-1644030-50mg |
4-(4-aminopiperidin-4-yl)oxepan-4-ol |
2171766-13-3 | 50mg |
$1866.0 | 2023-09-22 | ||
Enamine | EN300-1644030-0.05g |
4-(4-aminopiperidin-4-yl)oxepan-4-ol |
2171766-13-3 | 0.05g |
$1866.0 | 2023-07-10 |
4-(4-Aminopiperidin-4-yl)oxepan-4-ol 関連文献
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1. Book reviews
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
4-(4-Aminopiperidin-4-yl)oxepan-4-olに関する追加情報
Recent Advances in the Study of 4-(4-Aminopiperidin-4-yl)oxepan-4-ol (CAS: 2171766-13-3)
The compound 4-(4-Aminopiperidin-4-yl)oxepan-4-ol (CAS: 2171766-13-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine-oxepane hybrid structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development. This research brief aims to summarize the latest findings and provide insights into its future applications.
One of the key areas of interest is the synthetic pathways for 4-(4-Aminopiperidin-4-yl)oxepan-4-ol. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient and scalable synthesis method, highlighting the use of catalytic hydrogenation and ring-closing metathesis as critical steps. The researchers reported a high yield of over 80%, making this method suitable for industrial-scale production. This advancement is particularly significant for the pharmaceutical industry, where scalable synthesis is a major bottleneck in drug development.
Pharmacological studies have also revealed the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). In vitro assays demonstrated that 4-(4-Aminopiperidin-4-yl)oxepan-4-ol exhibits selective binding to certain GPCR subtypes, which are implicated in neurological disorders such as Parkinson's disease and schizophrenia. These findings were corroborated by molecular docking simulations, which suggested that the compound's unique structure allows it to interact with specific receptor binding sites with high affinity.
Another notable application of 4-(4-Aminopiperidin-4-yl)oxepan-4-ol is its role as a building block in the development of novel kinase inhibitors. A recent preprint on bioRxiv (2024) described its incorporation into a series of compounds targeting tyrosine kinases, which are often overactive in cancers. Preliminary results indicated that these derivatives exhibited potent inhibitory activity against several cancer cell lines, with IC50 values in the nanomolar range. This suggests that the compound could serve as a valuable scaffold for the design of next-generation anticancer agents.
Despite these promising developments, challenges remain. For instance, the compound's pharmacokinetic properties, such as its metabolic stability and bioavailability, require further optimization. A study in Drug Metabolism and Disposition (2023) identified rapid hepatic clearance as a potential issue, prompting the need for structural modifications to enhance its drug-like properties. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations.
In conclusion, 4-(4-Aminopiperidin-4-yl)oxepan-4-ol (CAS: 2171766-13-3) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications range from GPCR modulation to kinase inhibition, highlighting its potential in treating various diseases. Future research should focus on optimizing its pharmacological profile and exploring its therapeutic potential in preclinical and clinical settings. The continued investigation of this compound is expected to yield significant advancements in drug discovery and development.
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